molecular formula C13H13ClN2O B1396753 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338658-76-6

7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No.: B1396753
CAS No.: 1338658-76-6
M. Wt: 248.71 g/mol
InChI Key: FNMJZSKUMMNBNY-UHFFFAOYSA-N
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Description

7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a synthetic organic compound belonging to the family of naphthyridines. Naphthyridines are known for their diverse biological activities and are utilized in various chemical research and medicinal chemistry applications.

Scientific Research Applications

7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects and potential as a therapeutic agent in treating various diseases.

  • Industry: Employed in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves a multi-step synthetic route. The process often begins with the chlorination of an appropriate precursor compound followed by cyclization to form the naphthyridine ring system. The methyl group is introduced via alkylation, and the final cyclization step yields the desired compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for scalability. This may include the use of continuous flow reactors for better control of reaction parameters, higher yields, and reduced production costs. The use of catalysts and solvents in industrial settings is fine-tuned for maximum efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidative derivatives.

  • Reduction: Reduction can affect the naphthyridine ring, potentially modifying its electronic structure and bioactivity.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chloro and methyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

  • Substitution: Halogen exchange reactions can employ reagents like sodium iodide (NaI) in acetone, while alkylation might use alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidative Products: Carboxylic acids or aldehyde derivatives from the oxidation of the methyl group.

  • Reductive Products: Reduced forms of the naphthyridine ring.

  • Substitution Products: Various substituted naphthyridine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit enzymes critical for cell proliferation in cancer cells or disrupt the cell walls of bacteria.

Comparison with Similar Compounds

  • 6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: Similar but lacks the chloro group, affecting its reactivity and biological activity.

  • 7-chloro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: Lacks the methyl group, which may result in different chemical behavior and applications.

Uniqueness: What sets 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one apart is its combined structural features—the chloro and methyl groups—which confer unique reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

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Properties

IUPAC Name

7-chloro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-7-10(14)3-2-8-12(7)16-11-4-5-15-6-9(11)13(8)17/h2-3,15H,4-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJZSKUMMNBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CNCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 2
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 3
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 4
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 5
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 6
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

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